

Application Note: Rapid Analysis of Soya Oil Fatty Acids using FT-NIR Spectroscopy

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Compound of Interest

Compound Name: Soya oil fatty acids

Cat. No.: B1164923

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Introduction

Soybean oil is a globally significant edible oil, and its fatty acid composition is a critical determinant of its nutritional value, stability, and suitability for various applications, including in the food and pharmaceutical industries. The five primary fatty acids found in soybean oil are palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3).[1] Traditional methods for fatty acid analysis, such as gas chromatography (GC), are accurate but can be time-consuming, labor-intensive, and require the use of hazardous solvents.[2][3]

Fourier-Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective alternative for the analysis of fatty acids in soybean oil.[2][3][4] This technique measures the absorption of near-infrared light by the sample, providing a spectral fingerprint that can be correlated with the concentration of various components, including fatty acids.[3] FT-NIR requires minimal to no sample preparation and can deliver results in under a minute, making it an ideal tool for high-throughput screening in breeding programs, quality control during production, and for various research applications.[2][4]

Principle of FT-NIR Spectroscopy for Fatty Acid Analysis

FT-NIR spectroscopy relies on the interaction of near-infrared radiation (typically in the 800-2500 nm range) with the molecular bonds present in the sample. Overtones and combination bands of fundamental molecular vibrations (such as C-H, O-H, and N-H) are observed in this region.[3] The composition of fatty acids, particularly the degree of unsaturation (number of C=C double bonds), influences the FT-NIR spectrum. By developing robust calibration models that correlate the spectral data with reference values obtained from a primary method like gas chromatography, it is possible to predict the fatty acid content of unknown samples accurately. [5]

Quantitative Data Summary

The following table summarizes the performance of FT-NIR spectroscopy for the prediction of the five major fatty acids in soybean oil from various studies. The key statistical parameters are:

- **r (Correlation Coefficient):** A measure of the linear relationship between the reference and FT-NIR predicted values. A value closer to 1 indicates a stronger correlation.
- **RMSEP (Root Mean Square Error of Prediction):** Indicates the average error of the prediction in the same units as the reference method. Lower values are better.
- **RPD (Ratio of Performance to Deviation):** The ratio of the standard deviation of the reference data to the RMSEP. Higher RPD values indicate better prediction accuracy.

Fatty Acid	Correlation Coefficient (r)	RMSEP (% of total oil)	RPD	Reference
Palmitic Acid (C16:0)	0.49 - 0.82	0.39 - 0.42	1.0	[1] [6]
Stearic Acid (C18:0)	0.45 - 0.95	0.29 - 0.39	1.0	[1] [6]
Oleic Acid (C18:1)	0.77 - 0.98	0.83 - 3.46	1.6	[1] [6]
Linoleic Acid (C18:2)	0.87 - 0.98	0.46 - 2.37	1.9	[1] [6]
Linolenic Acid (C18:3)	0.81 - 0.92	0.21 - 0.55	1.6	[1] [6]

Note: The performance of the calibration models can vary depending on the sample set, instrument, and chemometric methods used.

It is often observed that the prediction accuracy for palmitic and stearic acids is lower compared to unsaturated fatty acids. This can be attributed to the lower concentration and narrower range of these saturated fatty acids in typical soybean samples, as well as the absence of C=C double bonds, which have distinct NIR absorption features.

Experimental Protocols

This section provides a detailed methodology for the rapid analysis of fatty acids in soybean oil using FT-NIR spectroscopy.

Reference Analysis (Gas Chromatography)

A robust FT-NIR calibration requires accurate reference data. The fatty acid composition of a representative set of soybean oil samples (the calibration set) must first be determined using a standard method like gas chromatography (GC).

a. Sample Preparation (Fatty Acid Methyl Esters - FAMES):

- Extract the oil from the soybean seeds.
- Prepare Fatty Acid Methyl Esters (FAMES) from the extracted oil by transesterification using a suitable reagent like methanolic KOH.
- Purify the FAMES before GC analysis.

b. GC Analysis:

- Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
- Column: A polar capillary column suitable for FAME separation (e.g., 100 m length).
- Carrier Gas: Helium or Hydrogen.
- Injector and Detector Temperature: Typically set around 250°C.
- Oven Temperature Program: A programmed temperature ramp to ensure separation of all fatty acids.
- Quantification: Identify and quantify the individual fatty acids by comparing their retention times and peak areas with those of known FAME standards.

FT-NIR Spectroscopy Analysis

a. Instrumentation:

- A Fourier-Transform Near-Infrared (FT-NIR) spectrometer equipped with a sample compartment for vials or a fiber optic probe.

b. Sample Preparation:

- For liquid soybean oil, no sample preparation is required. The oil can be directly transferred into a disposable glass vial (e.g., 8 mm diameter).[2]
- For whole soybean seeds, the analysis can be performed on intact seeds or on ground samples. Grinding the soybeans to a consistent particle size can improve the reproducibility of the measurement.[7]

c. Spectral Acquisition:

- Allow the FT-NIR instrument to warm up and stabilize according to the manufacturer's instructions.
- Acquire a background spectrum (e.g., using an empty vial or an internal reference).
- Place the sample vial in the sample holder or immerse the fiber optic probe into the oil.
- Acquire the FT-NIR spectrum of the sample. Typically, spectra are collected in the range of 4000 to 10000 cm^{-1} (1000 to 2500 nm).[6]
- Multiple scans (e.g., 32 or 64) are usually co-added to improve the signal-to-noise ratio.

Calibration Model Development

a. Software:

- Use chemometric software (e.g., OPUS, Unscrambler, Pirouette) for data analysis and model development.

b. Data Pre-processing:

- Apply spectral pre-processing techniques to reduce baseline variations, light scattering effects, and other instrumental noise. Common pre-processing methods include:
 - Multiplicative Scatter Correction (MSC)
 - Standard Normal Variate (SNV)
 - Derivatives (First or Second)

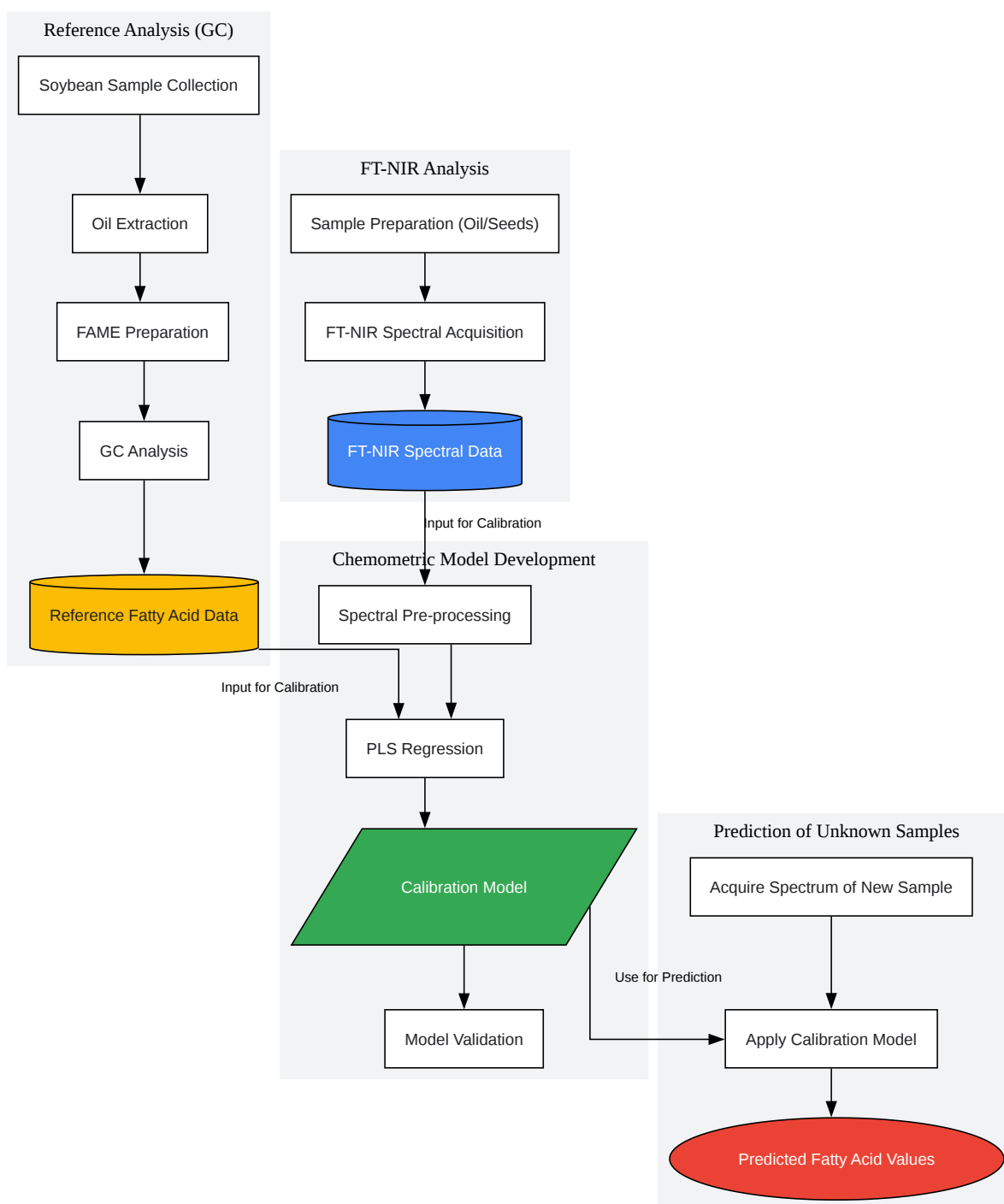
c. Calibration Algorithm:

- Partial Least Squares (PLS) regression is the most commonly used algorithm for developing calibration models in FT-NIR spectroscopy.[8]

d. Calibration and Validation:

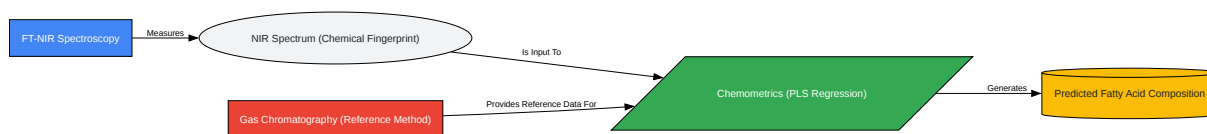
- Divide the sample set into a calibration set and a validation set. The calibration set is used to build the model, while the validation set is used to test its predictive ability.
- Develop a PLS model for each fatty acid by correlating the pre-processed FT-NIR spectra of the calibration samples with their corresponding GC reference values.
- Evaluate the performance of the model using statistical parameters such as the coefficient of determination (R^2), Root Mean Square Error of Calibration (RMSEC), and Root Mean Square Error of Cross-Validation (RMSECV).
- Validate the model using the independent validation set and calculate the Root Mean Square Error of Prediction (RMSEP) and the correlation coefficient (r).

Visualizations



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Caption: Experimental workflow for FT-NIR analysis of **soya oil fatty acids**.



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Caption: Logical relationship between FT-NIR spectroscopy and fatty acid prediction.

Conclusion

FT-NIR spectroscopy, coupled with robust chemometric models, provides a powerful tool for the rapid and accurate determination of fatty acid composition in soybean oil. This technique offers significant advantages over traditional methods in terms of speed, cost, and ease of use, making it highly suitable for high-throughput analysis in research, quality control, and process monitoring. The development of accurate and reliable calibration models is crucial for the successful implementation of this technology.

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